molecular formula C22H24N4O4S B11018392 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Katalognummer: B11018392
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: JIYXYOJOXUFPIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide features a bis-indole scaffold with distinct substitutions:

  • First indole ring: A 4-methoxy group linked via an ethyl chain to the acetamide nitrogen.
  • Second indole ring: A 4-(methylsulfonyl)amino group attached to the acetamide carbonyl.

Eigenschaften

Molekularformel

C22H24N4O4S

Molekulargewicht

440.5 g/mol

IUPAC-Name

2-[4-(methanesulfonamido)indol-1-yl]-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-30-21-8-4-7-20-17(21)10-12-25(20)14-11-23-22(27)15-26-13-9-16-18(24-31(2,28)29)5-3-6-19(16)26/h3-10,12-13,24H,11,14-15H2,1-2H3,(H,23,27)

InChI-Schlüssel

JIYXYOJOXUFPIU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Alkylation of 4-Methoxyindole

Procedure :

  • 4-Methoxyindole (1.0 eq) is reacted with 2-bromoethylamine hydrobromide (1.2 eq) in anhydrous DMF under N₂.

  • Base : K₂CO₃ (2.5 eq) facilitates N-alkylation at 80°C for 12 h.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (SiO₂, hexane/EtOAc 3:1) yields the amine intermediate (68% yield).

Analytical Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.50 (d, J = 8.0 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.45 (t, J = 6.5 Hz, 2H, -CH₂NH₂), 2.85 (t, J = 6.5 Hz, 2H, -CH₂-indole).

Synthesis of 4-(Methylsulfonamido)-1H-Indole-1-yl-Acetyl Chloride

Sulfonylation of 4-Aminoindole

Procedure :

  • 4-Nitroindole is reduced to 4-aminoindole using H₂/Pd-C in EtOH (95% yield).

  • Sulfonylation : 4-Aminoindole (1.0 eq) reacts with methanesulfonyl chloride (1.1 eq) in pyridine at 0°C. After 2 h, the mixture is poured into ice-water, filtered, and recrystallized (EtOH/H₂O) to yield 4-(methylsulfonamido)-1H-indole (82% yield).

Chloroacetylation

Procedure :

  • The sulfonamidoindole (1.0 eq) is treated with chloroacetic anhydride (1.5 eq) in CH₂Cl₂ with Et₃N (2.0 eq) at 0°C.

  • After 4 h, the mixture is washed with HCl (1M), dried, and concentrated to afford 1-(chloroacetyl)-4-(methylsulfonamido)-1H-indole (75% yield).

Analytical Data :

  • ESI-MS : m/z 316.1 [M+H]⁺ (calc. 316.04).

Final Coupling and Amidation

Amide Bond Formation

Procedure :

  • 4-Methoxy-1H-indole-1-ethylamine (1.0 eq) and 1-(chloroacetyl)-4-(methylsulfonamido)-1H-indole (1.05 eq) are dissolved in dry THF.

  • Base : DIPEA (3.0 eq) is added, and the reaction is stirred at 25°C for 24 h.

  • Workup : Solvent evaporation followed by purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) yields the target compound (58% yield).

Optimization Notes :

  • Solvent Screening : THF outperformed DMF or DMSO in minimizing side products.

  • Temperature : Reactions above 30°C led to decomposition, while <20°C slowed kinetics.

Analytical Validation :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.12 (s, 1H, -SO₂NH-), 8.05 (d, J = 8.0 Hz, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.40–7.25 (m, 4H, Ar-H), 4.20 (s, 2H, -COCH₂-), 3.90 (s, 3H, -OCH₃), 3.70 (t, J = 6.5 Hz, 2H, -CH₂N), 2.95 (s, 3H, -SO₂CH₃).

  • HPLC Purity : 98.2% (C18 column, 254 nm).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Alkylation

  • Advantage : Improved regioselectivity for N1-alkylation.

  • Procedure : 4-Methoxyindole, 2-bromoethanol, PPh₃, and DIAD in THF (0°C to 25°C, 8 h). Yields 72% but requires costly reagents.

Solid-Phase Synthesis for Scalability

  • Wang Resin Functionalization : Indole linked via Rink amide resin. Sequential sulfonylation and cleavage achieved 65% yield but incurred longer timelines.

Table 1. Method Comparison

MethodYield (%)Purity (%)Cost (USD/g)
Direct Alkylation5898.2120
Mitsunobu7297.5310
Solid-Phase6595.8220

Challenges and Mitigation Strategies

  • Regioselective Alkylation :

    • N1 vs. N3 selectivity controlled by bulky bases (e.g., KOtBu) and low temperatures.

  • Sulfonamide Hydrolysis :

    • Avoid aqueous workup at pH <5 or >9. Use neutral buffers during isolation.

  • Purification Complexity :

    • Reverse-phase HPLC with C18 columns effectively separates polar byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-{4-[(Methylsulfonyl)amino]-1H-indol-1-yl}acetamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Indol-Einheiten können an spezifische Rezeptoren oder Enzyme binden und deren Aktivität modulieren. So sind Indol-Derivate beispielsweise dafür bekannt, bestimmte Kinasen zu hemmen, die eine entscheidende Rolle in der Zellsignaltransduktion spielen. Die Methoxy- und Methylsulfonylgruppen der Verbindung können ihre Bindungsaffinität und -spezifität gegenüber diesen Zielstrukturen erhöhen.

Wirkmechanismus

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with various molecular targets. The indole moieties can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The compound’s methoxy and methylsulfonyl groups may enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name (CAS) Molecular Weight Substituents Key Features
Target Compound (Estimated) ~440 4-Methoxyindolyl, methylsulfonylamino Dual indole system; electron-withdrawing sulfonamide group enhances metabolic stability .
2-{4-[(Methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide (1630835-55-0) 372.4 Pyridin-4-yl Pyridine substitution may improve solubility but reduces steric bulk compared to methoxyindole.
2-(4-Methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (1282131-60-5) 326.4 Methylsulfanyl phenyl Sulfanyl group is less electron-withdrawing than sulfonamide, potentially increasing metabolic lability.
2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide (1351690-56-6) 408.5 Tetrahydro-2H-pyran with 4-methoxyphenyl Bulky substituent may hinder membrane permeability but improve target specificity.
Key Observations:
  • Electron-withdrawing groups (e.g., sulfonamide in the target compound) enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Bulkier substituents (e.g., tetrahydro-2H-pyran in CAS 1351690-56-6) may limit bioavailability but improve receptor binding selectivity .
Anticancer Activity:
  • Analogs in (e.g., 10j , 10k ) with chlorobenzoyl and nitro groups exhibited moderate anticancer activity, likely via Bcl-2/Mcl-1 inhibition . The target compound’s sulfonamide group could enhance apoptosis induction by modulating protein-protein interactions.
Anti-inflammatory Potential:
  • The indomethacin analog in demonstrated COX-2 selectivity and reduced ulcerogenicity. The target compound’s sulfonamide group may similarly inhibit COX-2 while avoiding gastrointestinal toxicity .
Metabolic Stability:
  • MetaSite predictions () indicate that methylsulfonyl groups shift metabolism from amide oxidation to O-demethylation, improving half-life. In contrast, methylsulfanyl (CAS 1282131-60-5) and pyridinyl (CAS 1630835-55-0) substituents are more prone to oxidative degradation .

Biologische Aktivität

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will discuss its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its indole derivatives, which are known for their diverse pharmacological properties. The structure can be summarized as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 357.54 g/mol
  • Key Functional Groups : Indole ring, methoxy group, methylsulfonylamino group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer metabolism, such as acetylcholinesterase (AChE) and other metabolic enzymes. This inhibition can lead to reduced tumor growth and proliferation in cancer cell lines .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage .

Anticancer Activity

Recent studies have indicated that N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide may possess significant anticancer properties.

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)2.3Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)1.9Inhibition of cell cycle progression

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Studies have evaluated its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.

Case Studies

  • Study on HCT116 Cells : In vitro experiments demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study reported an IC50 value of 2.3 µM, indicating potent activity against colon cancer cells .
  • MCF7 Cell Line Investigation : Another study focused on breast cancer cells (MCF7), where the compound exhibited an IC50 of 1.9 µM. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can purity be ensured?

  • Methodology : The compound can be synthesized via multi-step reactions involving indole derivatives and acetamide coupling. Key steps include:

  • Use of coupling agents like TBTU for amide bond formation ( ).
  • Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase ( ).
  • Purification via column chromatography to isolate intermediates and final products ( ).
    • Validation : Confirm purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (1H-NMR, 13C-NMR) to verify structural integrity ( ).

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Primary Tools :

  • 1H-NMR and 13C-NMR to identify proton and carbon environments, respectively ( ).
  • X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing ( ).
  • HRMS to validate molecular weight and fragmentation patterns ( ).

Q. How can researchers screen for initial biological activity?

  • Approach :

  • Perform molecular docking simulations to predict interactions with targets like Bcl-2 or COX-2 ( ).
  • Use in vitro assays (e.g., cell viability tests) to evaluate anticancer activity, comparing results across multiple cell lines to assess selectivity ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low synthetic yields?

  • Strategies :

  • Adjust temperature (e.g., cooling to 0–5°C during coupling steps) and solvent systems (e.g., dry DCM for moisture-sensitive reactions) ( ).
  • Optimize catalyst loading (e.g., TBTU stoichiometry) to enhance coupling efficiency ( ).
    • Case Study : Compound 10j in achieved only 8% yield; introducing microwave-assisted synthesis or flow chemistry may improve throughput (hypothesis).

Q. What methodologies resolve contradictions in reported biological activities?

  • Root Causes : Variability in assay conditions (e.g., cell type, compound purity) or substituent effects (e.g., fluorophenyl vs. methoxy groups).
  • Solutions :

  • Standardize bioactivity assays using validated cell lines (e.g., MCF-7 for breast cancer) and high-purity compounds (>95% by HPLC) ( ).
  • Conduct structure-activity relationship (SAR) studies to isolate substituent contributions ( ).

Q. How can metabolic stability be improved using computational tools?

  • Workflow :

  • Use MetaSite to predict metabolic soft spots (e.g., oxidation of phenethyl groups) ( ).
  • Design analogs with electron-deficient substituents (e.g., fluoropyridinyl) to block CYP450-mediated metabolism ( ).
  • Validate with microsomal stability assays (human/rat liver microsomes) and pharmacokinetic studies ( ).

Q. What advanced techniques characterize thermal stability and degradation pathways?

  • Tools :

  • Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions ().
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures and hygroscopicity ().
  • LC-MS/MS to identify degradation products under accelerated stability conditions (40°C/75% RH).

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., compare NMR with X-ray data) and replicate experiments in independent labs ( ).
  • Synthetic Challenges : Low yields in multi-step syntheses (e.g., 6–17% in ) highlight the need for iterative optimization and green chemistry principles (e.g., solvent recycling).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.